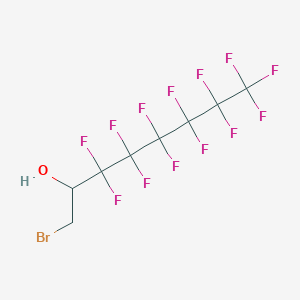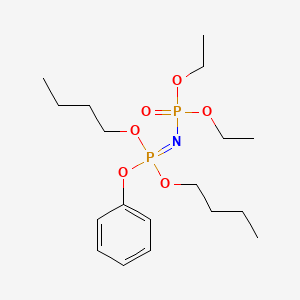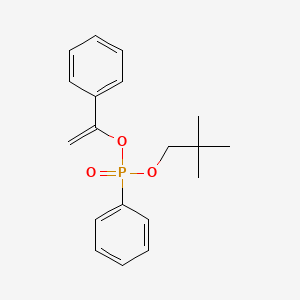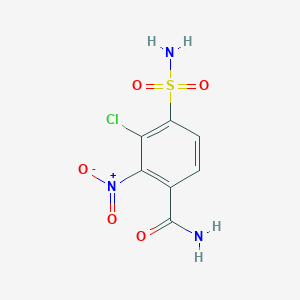
1,2,3,6-Tetramethyl-1,2,3,6-diazadiborinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,6-Tetramethyl-1,2,3,6-diazadiborinane is a unique organoboron compound characterized by its cyclic structure containing both nitrogen and boron atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,6-Tetramethyl-1,2,3,6-diazadiborinane typically involves the reaction of tetramethylhydrazine with boron trihalides under controlled conditions. One common method includes:
Reaction with Boron Trichloride: Tetramethylhydrazine is reacted with boron trichloride in an inert solvent such as dichloromethane at low temperatures. The reaction proceeds with the formation of the desired cyclic compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This includes the use of continuous flow reactors and automated purification systems to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,6-Tetramethyl-1,2,3,6-diazadiborinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or peracids, leading to the formation of boron-oxygen bonds.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the cleavage of boron-nitrogen bonds.
Substitution: The compound can undergo substitution reactions where the boron atoms are replaced by other groups such as alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, aryl halides.
Major Products Formed
Oxidation: Formation of boron-oxygen compounds.
Reduction: Formation of simpler boron-nitrogen compounds.
Substitution: Formation of alkylated or arylated derivatives.
Aplicaciones Científicas De Investigación
1,2,3,6-Tetramethyl-1,2,3,6-diazadiborinane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of boron-containing compounds.
Biology: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of advanced materials such as boron-containing polymers and ceramics.
Mecanismo De Acción
The mechanism of action of 1,2,3,6-Tetramethyl-1,2,3,6-diazadiborinane involves its interaction with various molecular targets:
Molecular Targets: The compound interacts with enzymes and proteins containing active sites that can coordinate with boron atoms.
Pathways Involved: The compound can inhibit enzyme activity by forming stable complexes with the active sites, leading to the disruption of metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-Tetramethyl-1,2,3,4-diazadiborinane: Similar structure but different substitution pattern.
1,2,3,5-Tetramethyl-1,2,3,5-diazadiborinane: Another isomer with different properties.
Uniqueness
1,2,3,6-Tetramethyl-1,2,3,6-diazadiborinane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to form stable complexes with various molecular targets makes it valuable in both research and industrial applications.
Propiedades
Número CAS |
89992-19-8 |
|---|---|
Fórmula molecular |
C6H16B2N2 |
Peso molecular |
137.83 g/mol |
Nombre IUPAC |
1,2,3,6-tetramethyl-1,2,3,6-diazadiborinane |
InChI |
InChI=1S/C6H16B2N2/c1-7-5-6-8(2)10(4)9(7)3/h5-6H2,1-4H3 |
Clave InChI |
CXSSAJDXHJTWFS-UHFFFAOYSA-N |
SMILES canónico |
B1(CCB(N(N1C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2,2-Trifluoro-N-[3-(4-methylbenzene-1-sulfinyl)propyl]acetamide](/img/structure/B14384758.png)


![6-[Ethyl(difluoro)silyl]hexan-2-one](/img/structure/B14384774.png)

![2-{Phenyl[(trimethylsilyl)oxy]amino}-1-(thiophen-2-yl)ethan-1-one](/img/structure/B14384782.png)

![6-({[3-(Acetyloxy)butyl]sulfanyl}carbonyl)pyridine-2-carbothioate](/img/structure/B14384786.png)





![Morpholine, 4-[1-[3-(trifluoromethyl)phenyl]ethenyl]-](/img/structure/B14384810.png)
